molecular formula C7H10N2S B7780260 3,6-Dimethyl-4-(methylsulfanyl)pyridazine

3,6-Dimethyl-4-(methylsulfanyl)pyridazine

Cat. No.: B7780260
M. Wt: 154.24 g/mol
InChI Key: PFXWXNAGMNGXOT-UHFFFAOYSA-N
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Description

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, forms the structural core of a vast array of chemical compounds. These heterocycles are prominent in medicinal, pharmaceutical, and organic chemistry due to their unique properties and applications. researchgate.net The pyridazine scaffold is a key component in numerous biologically active and pharmacologically significant molecules, including vitamins, enzymes, antibiotics, and nucleic acids. researchgate.net

In the realm of medicinal chemistry, pyridazine derivatives have been developed into a range of therapeutic agents. Marketed drugs such as cadralazine, minaprine, hydralazine, and pipofezine (B1585168) all feature the pyridazine ring system, highlighting its importance in drug design. nih.gov The versatility of the pyridazine structure allows for the synthesis of compounds with a wide spectrum of biological activities. nih.gov Modern synthetic methods, such as the inverse electron demand Diels-Alder (iEDDA) reaction, have enabled the efficient, one-step synthesis of various pyridazine-based compounds with high purity. researchgate.net Research has also explored pyridazine derivatives for their potential as herbicidal agents. nih.gov

The Role of Methylsulfanyl Moieties in Heterocyclic Compound Design

The introduction of a methylsulfanyl (-SCH3) group, also known as a methylthio group, into a heterocyclic compound can significantly influence its physicochemical properties and biological activity. This functional group can alter the electronic distribution within the molecule, its lipophilicity, and its metabolic stability. In some heterocyclic systems, the presence of a methylsulfanyl group has been associated with specific biological activities. For instance, the substitution of bromine atoms with thiols has been explored in the synthesis of chemicalbook.comsigmaaldrich.comorganic-chemistry.orgthiadiazolo[3,4-d]pyridazine derivatives. researchgate.net The resulting 4,7-bis(alkylthio)- chemicalbook.comsigmaaldrich.comorganic-chemistry.orgthiadiazolo[3,4-d]pyridines have shown promise in the design of liquid crystals due to the formation of stable S… η²-(N=N) bound chains. researchgate.net Furthermore, compounds like 4,6-dimethyl-2-(methylsulfanyl)pyridine-3-carbonitrile (B1331049) are utilized in various scientific research applications. sigmaaldrich.com

Rationale for Focused Academic Inquiry into 3,6-Dimethyl-4-(methylsulfanyl)pyridazine

While extensive research on this compound is not widely documented in publicly available literature, a clear rationale for its focused academic inquiry can be established based on the known properties of its constituent parts. The combination of a 3,6-dimethylpyridazine (B183211) core with a 4-methylsulfanyl substituent presents a unique molecular architecture that warrants investigation.

The 3,6-dimethylpyridazine portion of the molecule provides a stable and versatile heterocyclic scaffold. The synthesis of 3,6-dimethylpyridazine itself is well-established, often starting from hexane-2,5-dione and hydrazine (B178648) monohydrate. chemicalbook.com This core structure is a building block in various chemical syntheses. chembk.com

The addition of a methylsulfanyl group at the 4-position of the pyridazine ring introduces a site for potential chemical modification and biological interaction. The sulfur atom can influence the electronic properties of the pyridazine ring and may serve as a handle for further functionalization. Given that related pyridazine derivatives have shown a range of biological activities, including herbicidal properties nih.gov, and that methylsulfanyl groups are present in various biologically active molecules, it is plausible that this compound could exhibit interesting and potentially useful biological or material properties. Academic inquiry would likely focus on its synthesis, structural characterization, and screening for various biological activities.

Scope and Objectives of the Research Outline

The scope of this article is to provide a comprehensive overview of this compound based on available scientific information. The primary objectives are:

To introduce the fundamental chemistry of pyridazine heterocycles and their significance in research.

To discuss the role and importance of the methylsulfanyl moiety in the design of heterocyclic compounds.

To present a clear rationale for the scientific study of this compound.

To provide data tables summarizing key information about the compound and its relatives.

This article strictly focuses on the chemical and research aspects of the compound, excluding any information on dosage, administration, or safety profiles.

Data Tables

Physicochemical Properties of Related Pyridazine Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3,6-Dimethylpyridazine1632-74-2C6H8N2108.14
3,6-Dichloropyridazine (B152260)141-30-0C4H2Cl2N2148.98
3,6-dichloro-4-(methylsulfanyl)pyridazine1558089-76-1C5H4Cl2N2S195.07
3,6-bis(methylsulfanyl)-4-phenylpyridazineNot AvailableC12H12N2S2248.373

Data sourced from multiple chemical databases and research articles. chemicalbook.comsigmaaldrich.comchemsynthesis.comchemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-4-methylsulfanylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-5-4-7(10-3)6(2)9-8-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXWXNAGMNGXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)C)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,6 Dimethyl 4 Methylsulfanyl Pyridazine and Its Precursors

Retrosynthetic Analysis of 3,6-Dimethyl-4-(methylsulfanyl)pyridazine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comadvancechemjournal.com For This compound , the analysis begins by identifying the key bonds that can be disconnected.

The most logical initial disconnection is the carbon-sulfur bond (C-S), which simplifies the target molecule to a functionalized 3,6-dimethylpyridazine (B183211) synthon. This disconnection suggests a forward reaction involving a nucleophilic substitution or a directed sulfanylation. The synthon required would be a 3,6-dimethyl-4-halopyridazine (where the halogen acts as a leaving group) or a related activated derivative.

Further deconstruction of the 3,6-dimethylpyridazine core involves breaking the two carbon-nitrogen bonds and the nitrogen-nitrogen bond of the heterocyclic ring. This leads back to hydrazine (B178648) and a 1,4-dicarbonyl compound, specifically hexane-2,5-dione . This classical disconnection points to a cyclocondensation reaction as a primary method for forming the pyridazine (B1198779) ring system. researchgate.netwikipedia.org

This analysis outlines a primary synthetic route: the formation of the 3,6-dimethylpyridazine core from hexane-2,5-dione and hydrazine, followed by the introduction of the methylsulfanyl group at the C4 position.

Classical and Modern Approaches to Pyridazine Ring Formation

The formation of the pyridazine ring is the cornerstone of the synthesis. Both well-established and modern methods are available to construct this heterocyclic core with high efficiency.

A powerful and versatile modern method for synthesizing pyridazine derivatives is the inverse electron demand Diels-Alder (IEDDA) reaction. nih.gov This reaction typically involves an electron-deficient 1,2,4,5-tetrazine (B1199680) as the diene component, which reacts with an electron-rich dienophile (an alkene or alkyne). nih.govnih.govacs.org The initial cycloaddition product undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas to form a dihydropyridazine (B8628806), which then aromatizes to the stable pyridazine ring. oup.com

The regioselectivity of the reaction can be controlled by the substituents on both the tetrazine and the dienophile. oup.comorganic-chemistry.org For instance, the reaction of a 3,6-disubstituted-1,2,4,5-tetrazine with an alkyne can yield a tetrasubstituted pyridazine directly. This method offers a route to highly functionalized pyridazines that may be difficult to access through classical condensation. organic-chemistry.org A notable application is the regioselective synthesis of pyridazines from tetrazines and alkynyl sulfides, which could potentially build the C-S bond during the ring formation step. rsc.org

Table 1: Examples of IEDDA Reactions for Pyridazine Synthesis

Diene (1,2,4,5-Tetrazine)DienophileProduct TypeReference
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylateOptically active enol etherFunctionalized 1,2-diazine nih.gov
3-Monosubstituted s-tetrazineSilyl (B83357) enol ethersFunctionalized pyridazines organic-chemistry.org
Substituted 1,2,4,5-tetrazinesAlkynesMultisubstituted pyridazines oup.com
DNA-linked 1,2,4,5-tetrazinesOlefins, KetonesDNA-linked pyridazines acs.org

The most traditional and direct route to the 3,6-dimethylpyridazine precursor is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. researchgate.netwikipedia.org In this specific case, hexane-2,5-dione reacts with hydrazine hydrate, typically under reflux in a solvent like ethanol. chemicalbook.com The reaction proceeds through the formation of a dihydropyridazine intermediate, which is then oxidized to the aromatic pyridazine. In some procedures, an oxidizing agent like palladium on carbon (Pd/C) is used in a subsequent step to facilitate aromatization and improve yields. chemicalbook.com

This method is highly effective for producing symmetrically substituted pyridazines like 3,6-dimethylpyridazine .

Table 2: Typical Conditions for Cyclocondensation Synthesis of 3,6-Dimethylpyridazine

Reactant 1Reactant 2SolventConditionsProductReference
Hexane-2,5-dioneHydrazine monohydrateEthanol1. Reflux, 3hDihydropyridazine intermediate chemicalbook.com
Dihydropyridazine intermediate10% Pd/CBenzene (B151609)2. Reflux, overnight3,6-Dimethylpyridazine chemicalbook.com
PhenylhydrazineLevulinic acidNot specifiedCondensationPhenyl-substituted pyridazine wikipedia.org
1,4-DiketonesHydrazinesGeneralCondensationSubstituted pyridazines wikipedia.org

Introduction and Functionalization of Methylsulfanyl Groups on Pyridazine Scaffolds

Once the 3,6-dimethylpyridazine core is synthesized, the next critical step is the introduction of the methylsulfanyl (-SCH₃) group at the C4 position. The pyridazine ring is π-deficient, which makes it susceptible to nucleophilic attack, particularly when a good leaving group is present. acs.org

Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing the pyridazine ring. acs.orgacs.org This process requires a precursor such as 4-chloro-3,6-dimethylpyridazine (B2709378) or 4-bromo-3,6-dimethylpyridazine . The synthesis of such halo-pyridazines can be achieved from a corresponding pyridazinone precursor using reagents like phosphorus oxychloride (POCl₃). nih.govgoogle.comchemicalbook.com

With the halo-pyridazine in hand, the methylsulfanyl group can be introduced by reaction with a sulfur-based nucleophile. Sodium thiomethoxide (NaSMe) is an ideal reagent for this transformation. The reaction involves the attack of the thiomethoxide anion on the carbon atom bearing the halogen, proceeding through a Meisenheimer-like intermediate, followed by the expulsion of the halide ion to yield This compound . The reactivity of leaving groups at different positions on the pyridazine ring can vary, but positions 3 and 6 are generally the most reactive towards nucleophiles, followed by positions 4 and 5. quimicaorganica.orgwur.nl

More advanced strategies can offer greater control and efficiency. One such approach involves directed ortho-metalation. While not directly documented for this specific molecule, the principle involves using a directing group on the ring to guide a strong base (like lithium diisopropylamide, LDA) to deprotonate a specific adjacent position. The resulting lithiated intermediate can then be trapped with an electrophilic sulfur source, such as dimethyl disulfide (CH₃SSCH₃), to install the methylsulfanyl group. The application of this method would depend on the relative acidities of the ring protons and the stability of the organometallic intermediate.

A highly efficient and modern alternative is to incorporate the sulfur functionality during the ring-forming step. As mentioned previously, the IEDDA reaction between a 1,2,4,5-tetrazine and an alkynyl sulfide (B99878) provides a regioselective route to sulfur-substituted pyridazines. rsc.org By choosing the appropriate substituted tetrazine and methylthio-alkyne, it is conceivable to construct the target molecule in a single, convergent step, thereby avoiding the separate halogenation and substitution sequence.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of functionalized aromatic heterocycles like this compound is primarily a challenge of regioselectivity rather than stereoselectivity. The final aromatic product is planar and lacks chiral centers, rendering stereoselectivity a moot point for the target molecule itself. However, the principles of stereoselection could become relevant if a synthetic route proceeds through non-aromatic, chiral intermediates, such as dihydropyridazines. In such cases, methods like asymmetric catalysis or the use of chiral auxiliaries would be necessary to control the three-dimensional arrangement of atoms. For instance, the stereoselective addition of organometallic reagents to dihydropyranone intermediates has been used to create specific stereoisomers in related heterocyclic systems, a principle that could be adapted if a relevant pyridazine precursor were designed. nih.gov

Regioselectivity, which governs the precise placement of substituents on the pyridazine ring, is of paramount importance. Achieving the desired 3,6-dimethyl and 4-methylsulfanyl substitution pattern requires carefully controlled reaction sequences. Several strategies can be employed to ensure the correct isomer is formed.

One of the most powerful techniques for the regioselective synthesis of pyridazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction. organic-chemistry.org This approach involves the cycloaddition of an electron-deficient 1,2,4,5-tetrazine with an electron-rich dienophile, such as an enol ether or an alkyne. The substitution pattern on the tetrazine precursor directly dictates the regiochemistry of the final pyridazine product after the extrusion of dinitrogen. For example, a reaction between a 3-monosubstituted s-tetrazine and a silyl enol ether can provide functionalized pyridazines with high regiocontrol. organic-chemistry.org Similarly, the reaction of tetrazines with alkynyl sulfides has been shown to produce trisubstituted pyridazines, where the position of the sulfur substituent is precisely controlled. rsc.org

Another key strategy involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridazine ring. A plausible and highly regiocontrolled route to this compound could begin with a precursor like 3,6-dimethyl-4-chloropyridazine. The synthesis of the 3,6-dimethylpyridazine core is straightforward, often achieved by the condensation of 2,5-hexanedione (B30556) with hydrazine, followed by oxidation. chemicalbook.com The subsequent chlorination at the C4 position would be the critical regioselective step. Once the chloro-substituent is in place, a nucleophilic substitution reaction with sodium thiomethoxide (NaSMe) or a similar reagent would introduce the methylsulfanyl group at the C4 position, yielding the target compound. The regiochemistry is secured by the pre-existing substitution pattern.

The regioselectivity of reactions on the pyridazine ring itself is heavily influenced by the electronic nature of existing substituents. For instance, in the case of 3,4-pyridynes, which are highly reactive intermediates, the presence of an electron-withdrawing substituent can distort the aryne and direct incoming nucleophiles to a specific position, thereby controlling the regiochemical outcome. nih.gov This principle of substituent-directed reactivity is fundamental to achieving the desired isomer in multi-step syntheses.

Table 1: Comparison of Regioselective Pyridazine Synthesis Methods

MethodKey ReactantsPrincipleRegiochemical ControlReference
Inverse-Electron-Demand Diels-Alder (IEDDA)1,2,4,5-Tetrazines and Alkynes/Enol Ethers[4+2] cycloaddition followed by N2 extrusion.Substitution pattern on the tetrazine precursor determines the final pyridazine regiochemistry. organic-chemistry.orgrsc.org
Nucleophilic Aromatic Substitution (SNAr)Halogenated Pyridazines and NucleophilesAddition-elimination mechanism on an electron-deficient ring.The position of the leaving group (e.g., halogen) on the starting pyridazine dictates the site of substitution. researchgate.netmdpi.com
Cyclocondensationα-oxoketene dithioacetals and HydrazinesRing formation from acyclic precursors.The structure of the acyclic starting materials directly maps onto the substitution pattern of the final heterocycle. nih.gov
Metalation of HeteroarenesPyridines and Organometallic ReagentsDirected deprotonation followed by reaction with an electrophile.The choice of directing group and base controls which proton is removed, enabling functionalization at a specific position. acs.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of nitrogen-containing heterocycles is an area of active research, aiming to reduce environmental impact while improving efficiency. researchgate.net Although specific green synthesis protocols for this compound are not widely documented, established green methodologies for related pyridazine and pyridine (B92270) syntheses can be readily adapted. researchgate.netresearchgate.net

Key Green Chemistry Strategies:

Use of Greener Solvents: Conventional syntheses often rely on volatile organic compounds (VOCs). A greener approach involves substituting these with environmentally benign alternatives. Water is an ideal green solvent, and photocatalytic reactions for heterocycle synthesis have been successfully performed in water at room temperature. rsc.org Imidazolium (B1220033) ionic liquids have also been employed as effective and recyclable media for synthesizing pyridazine derivatives, significantly reducing reaction times from days to hours and allowing the solvent to be reused multiple times without a noticeable drop in yield. researchgate.net

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a cornerstone of green chemistry, offering rapid heating, shorter reaction times, and often higher product yields compared to conventional heating methods. nih.govacs.org The synthesis of various pyridine derivatives via one-pot, multi-component reactions under microwave irradiation has been shown to be highly efficient, with reaction times as short as 2-7 minutes. acs.orgnih.gov This technique could be applied to both the initial cyclization to form the pyridazine ring and subsequent substitution reactions.

Catalysis: The use of reusable, non-toxic catalysts is preferable to stoichiometric reagents. Research into pyridine synthesis has explored recyclable catalysts that operate under mild conditions. researchgate.net For pyridazine synthesis, Lewis acid catalysis has been used to mediate IEDDA reactions, offering high control and avoiding harsher reagents. organic-chemistry.org Future work could focus on developing heterogeneous or biocatalytic methods for the synthesis of pyridazine precursors.

Atom Economy and One-Pot Reactions: Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the final product, exemplify high atom economy and process efficiency. acs.org This approach minimizes waste by reducing the number of intermediate purification steps. Designing a one-pot synthesis for this compound from simple precursors would represent a significant green advancement.

Solvent-Free Reactions: Eliminating the solvent entirely is another key green strategy. Reactions can be performed neat or using techniques like ball milling, which uses mechanical force to drive reactions at ambient temperatures. researchgate.net This approach has been successfully used for the synthesis of pyrimidine (B1678525) derivatives and could be explored for pyridazine synthesis.

Table 2: Application of Green Chemistry Principles to Heterocycle Synthesis

Green Chemistry PrincipleApplication ExampleAdvantagesReference
Alternative SolventsSynthesis of pyridazine derivatives in imidazolium ionic liquids.Reduced reaction time (13 days to 6 hours), increased yield, and recyclable solvent. researchgate.net
Energy EfficiencyMicrowave-assisted one-pot synthesis of pyridine derivatives.Excellent yields (82-94%), short reaction times (2-7 min), pure products. acs.orgnih.gov
Atom EconomyOne-pot, four-component synthesis of pyridines.High synthetic efficiency, reduced waste from intermediate isolation. nih.govacs.org
CatalysisLewis acid-mediated IEDDA reaction for pyridazine synthesis.High regiocontrol under mild conditions, avoiding harsher reagents. organic-chemistry.org
Solvent-Free ConditionsBall milling for the synthesis of dihydro- researchgate.netnih.govacs.orgtriazolo[1,5-a]pyrimidines.Environmentally friendly (neat conditions), reusable catalyst, good to excellent yields. researchgate.net

Reactivity and Chemical Transformations of 3,6 Dimethyl 4 Methylsulfanyl Pyridazine

Electrophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic significantly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. The high activation energy barrier for the formation of the cationic Wheland intermediate makes reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation challenging under standard conditions.

The substituents on the 3,6-Dimethyl-4-(methylsulfanyl)pyridazine ring, namely two methyl groups and a methylsulfanyl group, are generally considered to be activating groups in electrophilic aromatic substitution. Both the methyl groups (via hyperconjugation and a weak +I effect) and the methylsulfanyl group (via a +M effect from the sulfur lone pairs) can donate electron density to the aromatic ring. However, in the case of the highly deactivated pyridazine system, the activating influence of these groups is often insufficient to overcome the inherent unreactivity of the ring.

Attempts to force electrophilic substitution on such deactivated heterocyclic systems typically require harsh reaction conditions, which can lead to low yields and a lack of selectivity. There is a scarcity of published experimental data specifically detailing the electrophilic aromatic substitution reactions on this compound. It is plausible that under forcing conditions, any substitution would be directed by the existing substituents to the C-5 position, which is the only available carbon on the ring. The directing effects would be a combination of the ortho- and para-directing influences of the methyl and methylsulfanyl groups.

Nucleophilic Aromatic Substitution Reactions of Halogenated Analogues

In stark contrast to their inertness towards electrophiles, pyridazine rings are highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups such as halogens. The electron-withdrawing nature of the two nitrogen atoms stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution process.

For hypothetical halogenated analogues of this compound, such as a 5-chloro derivative, nucleophilic displacement of the halogen would be a facile process. A variety of nucleophiles, including alkoxides, amines, and thiolates, would readily displace the halide.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized over the pyridazine ring, with significant contributions from structures where the charge resides on the electronegative nitrogen atoms. In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The presence of the two methyl groups and the methylsulfanyl group would have a modest electronic influence on the reaction rate. As electron-donating groups, they might slightly decrease the rate of nucleophilic attack by increasing the electron density on the ring. However, this effect is generally outweighed by the strong activation provided by the pyridazine nitrogens.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions of a Halogenated Analogue

Halogenated SubstrateNucleophileProposed Product
5-Chloro-3,6-dimethyl-4-(methylsulfanyl)pyridazineSodium methoxide (NaOCH₃)5-Methoxy-3,6-dimethyl-4-(methylsulfanyl)pyridazine
5-Bromo-3,6-dimethyl-4-(methylsulfanyl)pyridazineAmmonia (B1221849) (NH₃)5-Amino-3,6-dimethyl-4-(methylsulfanyl)pyridazine
5-Iodo-3,6-dimethyl-4-(methylsulfanyl)pyridazineSodium thiomethoxide (NaSCH₃)3,6-Dimethyl-4,5-bis(methylsulfanyl)pyridazine

Transformations Involving the Methylsulfanyl Group

The methylsulfanyl group at the C-4 position is a key site for various chemical transformations, including oxidation, desulfurization, and potential rearrangements.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom of the methylsulfanyl group is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they can dramatically alter the electronic properties and biological activity of the molecule. The oxidation is typically achieved using common oxidizing agents.

Controlled oxidation with one equivalent of an oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, at low temperatures generally yields the corresponding 3,6-Dimethyl-4-(methylsulfinyl)pyridazine (the sulfoxide). The resulting sulfoxide is a chiral molecule.

The use of an excess of a stronger oxidizing agent, or harsher reaction conditions, leads to the formation of 3,6-Dimethyl-4-(methylsulfonyl)pyridazine (the sulfone). The methylsulfonyl group is a strong electron-withdrawing group, which further deactivates the pyridazine ring towards electrophilic attack but enhances its susceptibility to nucleophilic substitution.

Table 2: Oxidation of this compound

Oxidizing AgentStoichiometryProduct
m-Chloroperoxybenzoic acid (m-CPBA)1 equivalent3,6-Dimethyl-4-(methylsulfinyl)pyridazine
Hydrogen peroxide (H₂O₂)1 equivalent3,6-Dimethyl-4-(methylsulfinyl)pyridazine
m-Chloroperoxybenzoic acid (m-CPBA)>2 equivalents3,6-Dimethyl-4-(methylsulfonyl)pyridazine
Potassium permanganate (KMnO₄)Excess3,6-Dimethyl-4-(methylsulfonyl)pyridazine

Desulfurization and Rearrangement Pathways

The methylsulfanyl group can be removed from the pyridazine ring through desulfurization reactions. A common method for this transformation is the use of Raney nickel, a catalyst that promotes the hydrogenolysis of carbon-sulfur bonds. This reaction would yield 3,6-dimethylpyridazine (B183211). Other desulfurization agents, such as molybdenum hexacarbonyl, could also potentially be employed.

Rearrangement pathways involving the methylsulfanyl group on the pyridazine ring are not well-documented in the literature. However, analogous to other aryl sulfides, certain rearrangements could be envisioned under specific conditions, such as the Smiles rearrangement, although this would require the presence of a suitable nucleophile and activating groups in appropriate positions, which are not present in the parent molecule.

Reactions of the Methyl Groups on the Pyridazine Core

The methyl groups at the C-3 and C-6 positions of the pyridazine ring are activated by the adjacent nitrogen atoms. The protons of these methyl groups are more acidic than those of simple alkylbenzenes due to the electron-withdrawing nature of the pyridazine ring. This increased acidity allows for deprotonation by strong bases, such as sodium amide or organolithium reagents, to form a resonance-stabilized carbanion.

This carbanion can then act as a nucleophile in various reactions, including:

Condensation reactions: The carbanion can react with aldehydes and ketones in aldol-type condensation reactions to form new carbon-carbon bonds.

Alkylation: Reaction with alkyl halides would lead to the elongation of the side chain.

Acylation: Reaction with esters or acid chlorides would introduce an acyl group.

The relative reactivity of the C-3 and C-6 methyl groups in these reactions would depend on the specific reaction conditions and the steric environment around each group.

Furthermore, the methyl groups can potentially undergo oxidation to carboxylic acids under strong oxidizing conditions, although this would likely require harsh conditions that might also affect other parts of the molecule. Free-radical halogenation of the methyl groups is another possible transformation, leading to the formation of halomethyl derivatives.

Chemo- and Regioselectivity in Multi-Substituted Pyridazine Systems

The presence of multiple substituents on the pyridazine ring of this compound introduces considerations of chemo- and regioselectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in oxidation reactions, the methylsulfanyl group is significantly more susceptible to oxidation than the methyl groups or the pyridazine ring itself under mild conditions. This allows for the selective formation of the sulfoxide or sulfone without affecting the rest of the molecule. Similarly, in nucleophilic aromatic substitution on a halogenated analogue, the halogen at the C-5 position would be the most reactive site towards nucleophiles, leaving the methyl and methylsulfanyl groups intact.

Regioselectivity concerns the position at which a reaction occurs. In the case of deprotonation of the methyl groups, a strong, non-nucleophilic base might exhibit some selectivity between the C-3 and C-6 positions, potentially influenced by subtle electronic differences or steric hindrance. For any potential electrophilic aromatic substitution, the C-5 position is the only available site, making the reaction inherently regioselective if it can be induced to occur.

Directed metalation is a powerful strategy for achieving regioselectivity in the functionalization of substituted pyridazines. The coordination of a directed metalating group (DMG) to an organometallic base can direct deprotonation to a specific adjacent position. While the methylsulfanyl group can act as a DMG, the presence of two nitrogen atoms in the pyridazine ring often dominates the directing effects in deprotonation reactions.

The interplay of the electronic and steric effects of the methyl and methylsulfanyl groups, in concert with the inherent reactivity of the pyridazine core, governs the outcome of chemical reactions on this multi-substituted heterocyclic system. A careful choice of reagents and reaction conditions is therefore crucial for achieving the desired chemo- and regioselective transformations.

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions represent a powerful toolkit for the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of functionalizing the pyridazine scaffold, these reactions are invaluable for introducing a diverse array of substituents. While specific studies detailing the direct metal-catalyzed cross-coupling of this compound are not extensively documented in publicly available literature, the reactivity of closely related thio-substituted pyridazines provides significant insights into the potential transformations of this compound.

The methylsulfanyl group (–SCH₃) can be a versatile handle in cross-coupling reactions, although it is often the case that a halogen is introduced at the desired position to facilitate classical cross-coupling reactions like Suzuki, Negishi, or Sonogashira couplings. However, research into the direct use of thioethers as coupling partners is an emerging area.

A notable study on the functionalization of pyridazine scaffolds highlights the utility of thio-substituted pyridazines in Negishi cross-coupling reactions. This research demonstrates the ability to selectively functionalize the pyridazine ring at various positions, including those bearing a thioether substituent.

Negishi Cross-Coupling of Thio-Substituted Pyridazines

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide or triflate in the presence of a nickel or palladium catalyst, has been successfully applied to pyridazine derivatives. In the work by Cédric Theunissen on the functionalization of thio-substituted pyridazine building blocks, various arylzinc species were coupled with substituted pyridazines.

For instance, the functionalization at position 6 of a pyridazine bearing a butylthio group at position 3 was achieved using a nickel catalyst. This suggests that a thioether group can be present on the pyridazine ring while a cross-coupling reaction occurs at another position.

A more direct example from this research involves the cross-coupling of a 3,4-bis(methylthio)-6-chloropyridazine. In this case, the chloro group is the primary site for the Negishi coupling, reacting with arylzinc reagents. This indicates that the methylthio groups are compatible with the reaction conditions and remain intact.

Furthermore, the research demonstrated that a methylsulfanyl group can be displaced in a cross-coupling reaction. For example, a pyridazine with a butylthio substituent was successfully coupled with arylzinc species using a palladium catalyst, showcasing the potential for C-S bond activation and functionalization.

The following table summarizes representative examples of Negishi cross-coupling reactions performed on thio-substituted pyridazines, which can be considered analogous to the potential reactivity of this compound.

Pyridazine SubstrateCoupling Partner (Organozinc Reagent)CatalystLigandProductYield (%)
3-(Butylthio)-6-chloropyridazineAryl-ZnXNi(acac)₂Xantphos3-(Butylthio)-6-arylpyridazineData not specified
3-(Butylthio)-6-chloropyridazineAryl-ZnXNi(acac)₂DPEPhos3-(Butylthio)-6-arylpyridazineData not specified
3,4-Bis(methylthio)-6-chloropyridazineAryl-ZnXDetails on specific products and yields require access to the full research data.

Advanced Spectroscopic and Structural Elucidation of 3,6 Dimethyl 4 Methylsulfanyl Pyridazine and Its Derivatives

Single-Crystal X-ray Diffraction Analysis of 3,6-Dimethyl-4-(methylsulfanyl)pyridazine and Related Structuresmdpi.comnih.gov

Crystallographic Parameters and Space Group Determinationresearchgate.net

The initial step in crystal structure determination involves identifying the unit cell, which is the basic repeating unit of a crystal, and its symmetry, described by one of the 230 possible space groups. cam.ac.ukucl.ac.ukresearchgate.net This determination is based on the systematic absences of reflections in the diffraction pattern, which are indicative of translational symmetry elements like screw axes and glide planes. fiveable.meuni-konstanz.de

For instance, a study on a pyrrolo[1,2-b]pyridazine (B13699388) derivative reported that it crystallizes in the monoclinic space group P21/c. nih.govresearchgate.net Another related pyridazino[4,5-b]indole derivative was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com The crystallographic parameters for these and other related structures provide a foundational understanding of their solid-state architecture.

Below is a table of representative crystallographic parameters for pyridazine (B1198779) derivatives found in the literature.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Pyrrolo[1,2-b]pyridazine Derivative nih.govresearchgate.netMonoclinicP21/c3.856811.069026.42439092.777904
Pyridazino[4,5-b]indole Derivative mdpi.comTriclinicP-15.930810.969514.7966100.5098.618103.814
2-(2,4-dimethylanilino)-3-methyl-6-diethylaminofluorane researchgate.netTriclinicP-111.287711.953912.236597.258116.28106.372

a, b, c = unit cell edge lengths; α, β, γ = unit cell angles; Z = number of molecules per unit cell.

Intermolecular Interactions and Crystal Packing Motifsnih.govresearchgate.net

The crystal packing of pyridazine derivatives is governed by a variety of weak intermolecular interactions, including hydrogen bonds, π–π stacking, and C–H···π interactions. dntb.gov.uaacs.org These forces, though weaker than covalent bonds, are crucial in determining the final crystal structure and can influence the material's physical properties. rsc.org

Conformation and Dihedral Angles of the Pyridazine Ring Systemnih.govresearchgate.net

The conformation of the pyridazine ring and the dihedral angles between the ring and its substituents are key structural features. The pyridazine ring system can exhibit varying degrees of planarity depending on the nature and steric hindrance of its substituents. acs.org

In many derivatives, the pyridazine ring is nearly coplanar with adjacent aromatic rings, resulting in small dihedral angles. For example, in a series of pyridazine-3-carboxamide (B1582110) derivatives, the torsion angle between the pyridazine ring and the amide C-N bond approaches planarity. nih.gov Similarly, a substituted pyrrolo[1,2-b]pyridazine was found to assume a planar conformation in the crystalline state. nih.govresearchgate.net However, in donor-acceptor systems where a pyridazine moiety is directly linked to a donor fragment, the two parts can be almost perpendicularly oriented, with dihedral angles approaching 90°. nih.gov This perpendicular arrangement minimizes the conjugation between the donor and acceptor fragments. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR Techniques) for Full Resonance Assignmentnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon resonances, especially for complex molecules like substituted pyridazines. nih.govnih.gov

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. libretexts.orgcolumbia.edu HSQC experiments correlate directly attached proton and carbon atoms, while HMBC experiments reveal longer-range correlations between protons and carbons separated by two to four bonds. libretexts.orgcolumbia.edu The combined use of these 2D methods, along with others like COSY, allows for the definitive assignment of chemical structures. nih.govresearchgate.net For example, the ¹H and ¹³C NMR spectra of numerous pyridazin-3(2H)-one derivatives have been fully assigned using a combination of 1D and 2D NMR experiments. nih.gov

A representative table of ¹H and ¹³C NMR data for a substituted pyrrolo[1,2-b]pyridazine derivative is shown below. nih.govresearchgate.net

Position¹H Chemical Shift (δ, ppm)Coupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
H-36.82 (d)9.3-
H-47.72 (d)9.3-
H-56.67 (d)4.3-
H-66.47 (dq)4.3, 0.7-
Methyl2.62 (d)0.7-
C-2--148.2
d = doublet, dq = double quartet. The HETCOR experiment was used to establish the chemical shifts of tertiary carbon atoms. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. By providing a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.

Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOFMS) have been successfully used to record the mass spectra of various pyridazine derivatives. researchgate.net In one study, the mass spectra of several 3,6-bis(2'-pyridyl)pyridazine derivatives were recorded, and the observed protonated molecular ions confirmed their expected molecular formulas. researchgate.net

The table below shows example m/z data obtained for several n-dppn ligands. researchgate.net

CompoundCalculated Molecular WeightObserved m/z [M+H]⁺
5-dppn274.32275.239
6-dppn288.35289.132
7-dppn302.38303.010
8-dppn316.40317.050
12-dppn372.51373.005

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysisnih.gov

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. youtube.com These two techniques are complementary and rely on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural modes of vibration.

The vibrational spectra of pyridazine and its derivatives have been studied extensively. researchgate.netnih.govacs.org For example, detailed experimental and theoretical analyses of the FT-IR and Raman spectra of 3,6-dichloropyridazine (B152260) and 3,4,5-trichloropyridazine (B3021642) have led to a complete assignment of their vibrational spectra. researchgate.net Such studies help in identifying characteristic vibrational modes of the pyridazine ring and its substituents. For instance, IR spectra of newly synthesized pyridazine derivatives show characteristic absorption bands for functional groups such as N-H (approx. 3095 cm⁻¹), C=C of aromatic rings (approx. 1596 cm⁻¹), and C-H (approx. 3063-3098 cm⁻¹). liberty.edu Other studies have identified bands for NH₂ (3355 cm⁻¹), C≡N (2222 cm⁻¹), and C=O (1680-1697 cm⁻¹) groups in various pyridazine compounds. nih.gov

A table of selected vibrational frequencies for 3,6-dichloropyridazine is presented below. researchgate.net

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
3088StrongMediumν(C–H)
1555StrongVery Strongν(C=C)
1401Very StrongWeakRing vibration
1289Very StrongMediumβ(C–H)
1024Very StrongStrongRing breathing
811StrongVery Strongν(C–Cl)
410MediumStrongRing deformation
ν = stretching, β = in-plane bending. Intensities are qualitative.

Computational and Theoretical Investigations of 3,6 Dimethyl 4 Methylsulfanyl Pyridazine

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional shape and electron distribution of a molecule. These methods are crucial for understanding a compound's stability and reactivity.

Density Functional Theory (DFT) is a mainstay in computational chemistry for investigating the electronic structure of molecules. For pyridazine (B1198779) systems, DFT is frequently employed to determine the most stable conformation, known as the ground state geometry. This process involves optimizing the molecule's bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy.

Studies on various pyridazine derivatives demonstrate that DFT calculations can accurately predict their molecular structures. researchgate.net For instance, in a related fused pyrazolo[3,4-b]pyridine compound, the geometry was analyzed, revealing details like the dihedral angles between the constituent rings. nih.gov These calculations provide a foundational understanding of the molecule's spatial characteristics, which influences its physical and chemical behavior.

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

Functionals: For organic molecules like pyridazines, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are very common and have a long track record of providing reliable results. researchgate.netmalayajournal.org Other functionals, like the Minnesota functional M06-2X, are also used, particularly for systems where non-covalent interactions are important. researchgate.net

Basis Sets: The Pople-style basis set 6-31G(d,p) is frequently used as it offers a good balance between computational cost and accuracy for geometry optimization and electronic property calculations of pyridazine derivatives. researchgate.netmalayajournal.org For higher accuracy, larger basis sets such as 6-311G(d,p) or the inclusion of diffuse functions (e.g., 6-31+G(d,p)) may be employed. researchgate.net The choice of methodology is critical for obtaining results that correlate well with experimental data.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com

The LUMO represents the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more prone to chemical reactions. malayajournal.org

In studies of pyridazine derivatives, FMO analysis reveals how substituents affect the electronic properties. researchgate.netwuxibiology.com The distribution of the HOMO and LUMO across the molecule shows the most probable sites for nucleophilic and electrophilic attack. For example, in many nitrogen heterocycles, the HOMO is often localized on the nitrogen atoms, indicating their nucleophilic character, while the LUMO may be distributed across the carbon atoms of the ring. wuxibiology.com Computational studies on various substituted pyridazines calculate these energy values to predict and rationalize their reactivity trends. researchgate.netmdpi.com

Table 1: Representative Frontier Molecular Orbital Data for Pyridazine Derivatives (Illustrative) Note: This table presents typical values from computational studies on various pyridazine derivatives to illustrate the concept, not specific data for 3,6-Dimethyl-4-(methylsulfanyl)pyridazine.

Compound/SystemComputational MethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Substituted Pyridazin-3(2H)-oneDFT/B3LYP/6-31G*-6.5 to -7.0-1.0 to -1.5~5.0-6.0
Chloro-pyridazine DerivativeDFTVariesVariesVaries
Imidazole Derivative ExampleDFT/B3LYP/6-31G(d,p)-5.28-1.274.01

Data sourced from principles described in references researchgate.netmalayajournal.orgwuxibiology.com.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density on the surface of a molecule. It is an invaluable tool for predicting the reactive behavior of a molecule, particularly for understanding intermolecular interactions. malayajournal.org

The MEP map illustrates the charge distribution:

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack. malayajournal.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are susceptible to nucleophilic attack. malayajournal.org

Green/Yellow Regions: Represent neutral or intermediate potential.

For pyridazine derivatives, MEP maps typically show negative potential (red) around the nitrogen atoms due to their lone pairs of electrons, confirming them as centers of nucleophilicity. malayajournal.orgmdpi.com The hydrogen atoms of methyl groups or the aromatic ring often appear as regions of positive potential (blue). The sulfur atom in the methylsulfanyl group of this compound would also have a distinct potential, influencing the molecule's interaction with other species.

Reaction Mechanism Studies and Transition State Analysis (Theoretical)

Computational chemistry can be used to model entire reaction pathways, providing deep insight into reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, therefore, its rate.

Spectroscopic Property Predictions via Computational Methods

Computational methods are capable of predicting various spectroscopic properties of molecules with a reasonable degree of accuracy. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The calculated IR spectrum can be compared with an experimental spectrum to help assign specific absorption bands to particular vibrational modes (e.g., C-H stretch, C=N stretch). For some molecular complexes, calculated vibrational changes upon adduct formation show good agreement with experimental IR data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions. researchgate.net This allows for the calculation of the absorption wavelengths (λmax) in a molecule's UV-Vis spectrum, which correspond to electrons being promoted from occupied to unoccupied orbitals.

For a molecule like this compound, these computational tools could predict its characteristic spectral fingerprints, aiding in its identification and characterization.

Exploration of Derivatives and Analogues of 3,6 Dimethyl 4 Methylsulfanyl Pyridazine

Synthesis of Novel Pyridazine (B1198779) Derivatives through Modification of the Methylsulfanyl Group

The methylsulfanyl group at the C4 position of 3,6-Dimethyl-4-(methylsulfanyl)pyridazine serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse array of novel pyridazine derivatives. The reactivity of the sulfur atom allows for modifications that can significantly alter the electronic and steric properties of the molecule.

One of the primary transformations involves the oxidation of the methylsulfanyl group to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives introduce a polar sulfinyl or sulfonyl group, which can act as a hydrogen bond acceptor and potentially enhance the solubility and biological activity of the compound. The oxidation can be achieved using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Furthermore, the methylsulfanyl group can be a leaving group in nucleophilic aromatic substitution reactions, particularly after activation through oxidation to the sulfone. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at the C4 position. This strategy provides a straightforward route to novel 4-substituted-3,6-dimethylpyridazines.

Another approach involves the displacement of the methylsulfanyl group with organometallic reagents through cross-coupling reactions. While less common for thioethers directly, conversion to a sulfonium (B1226848) salt can enhance its leaving group ability, facilitating reactions like the Suzuki or Stille coupling. A more direct approach for functionalization at the C4 position often involves the use of a halogenated precursor to the target compound. For instance, a chloro- or bromo-substituted pyridazine can readily undergo cross-coupling reactions. The synthesis of thio-substituted pyridazines can be achieved by reacting a halogenated pyridazine with a thiol or thiolate.

The following table summarizes some potential modifications of the methylsulfanyl group and the resulting derivative classes:

Starting MaterialReagent/ConditionProduct ClassPotential Properties
This compoundm-CPBA (1 eq.)3,6-Dimethyl-4-(methylsulfinyl)pyridazineIncreased polarity, H-bond acceptor
This compoundm-CPBA (>2 eq.)3,6-Dimethyl-4-(methylsulfonyl)pyridazineGood leaving group, strong H-bond acceptor
3,6-Dimethyl-4-(methylsulfonyl)pyridazineR-NH₂4-Amino-3,6-dimethylpyridazine derivativesVaried biological activities
3,6-Dimethyl-4-(methylsulfonyl)pyridazineR-OH / Base4-Alkoxy-3,6-dimethylpyridazine derivativesAltered lipophilicity and metabolic stability

Functionalization at C4 and Other Ring Positions

Functionalization of the this compound core is not limited to the methylsulfanyl group. The pyridazine ring itself offers several positions for substitution, allowing for the generation of a rich chemical space of derivatives.

C4-Position: As discussed, the C4 position is activated for nucleophilic substitution, especially when the methylsulfanyl group is oxidized. Beyond this, direct C-H functionalization at the C4 position of pyridines has been achieved using metalation with strong bases like n-butylsodium, followed by reaction with electrophiles. nih.govnih.govresearchgate.net While this has been demonstrated on pyridines, similar strategies could potentially be adapted for pyridazines, though the electronic properties of the two N-atoms in the pyridazine ring would influence the regioselectivity. nih.govnih.govresearchgate.net

Other Ring Positions (C5): The C5 position of the pyridazine ring is another potential site for functionalization. Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to the electron-deficient nature of the ring. However, directed metalation strategies can be employed. By using a directing group, it is possible to achieve regioselective deprotonation and subsequent reaction with an electrophile.

Methyl Groups (at C3 and C6): The methyl groups at the C3 and C6 positions can also be functionalized. For example, they can undergo condensation reactions with aldehydes and other electrophiles after deprotonation with a strong base. This allows for the extension of the carbon skeleton and the introduction of various functional groups.

The following table provides examples of potential functionalization at different positions:

PositionReaction TypeReagentsResulting Structure
C4Nucleophilic Substitution (on sulfone)Amine (R-NH₂)4-Amino-3,6-dimethylpyridazine
C5Directed Metalation-Electrophilic QuenchDirecting Group, BuLi, Electrophile (E)5-E-3,6-Dimethyl-4-(methylsulfanyl)pyridazine
C3/C6-MethylCondensationBase, Aldehyde (R-CHO)3-Styryl-6-methyl-4-(methylsulfanyl)pyridazine

Heterocyclic Annulation Strategies Employing this compound as a Building Block

The this compound scaffold can serve as a versatile building block for the construction of more complex, fused heterocyclic systems. These annulation strategies often rely on the functional groups present on the pyridazine ring to participate in ring-forming reactions.

One common strategy involves the use of a derivative with functional groups at adjacent positions, such as C4 and C5. For instance, a derivative bearing a carboxylic acid at C4 and an amino group at C5 could be cyclized to form a pyridopyridazinone ring system. While direct functionalization of the parent compound at C5 can be challenging, a synthetic route starting from a different precursor could provide the necessary di-functionalized intermediate.

Another approach involves utilizing the reactivity of the methyl groups. For example, condensation of the C3-methyl group with a suitable difunctional electrophile could lead to the formation of a new fused ring.

Furthermore, cycloaddition reactions can be employed. Although less common for simple pyridazines, derivatives with appropriate dienophilic or dienic character can participate in Diels-Alder reactions to construct polycyclic systems. For instance, pyrido[3,4-c]pyridazines have been synthesized through strategies involving cycloaddition reactions. mdpi.com

The table below outlines some conceptual annulation strategies:

Precursor DerivativeReaction TypePotential Fused System
4-Amino-5-carboxy-3,6-dimethylpyridazineIntramolecular CondensationPyrido[4,5-d]pyridazine
3-(2-Oxoethyl)-6-methyl-4-(methylsulfanyl)pyridazineIntramolecular Aldol CondensationDihydropyrido[3,2-c]pyridazine
3,6-Dimethyl-4,5-dihydrazinopyridazineCondensation with a 1,2-dicarbonylPyridazino[4,5-d]pyridazine

Structure-Property Relationship Studies in Derivatives

The systematic modification of the this compound core allows for the exploration of structure-property relationships (SPR). These studies are crucial for understanding how changes in the molecular structure affect the physicochemical and biological properties of the derivatives.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly impact the electronic distribution within the pyridazine ring. For instance, oxidizing the methylsulfanyl group to a sulfone introduces a strong electron-withdrawing group, which can affect the pKa of the pyridazine nitrogens and the reactivity of the ring towards nucleophiles.

Steric Effects: The size and shape of the substituents can influence the conformation of the molecule and its ability to bind to biological targets. The introduction of bulky groups at the C4 or C5 positions can create specific steric hindrance that might be beneficial for selectivity towards a particular protein.

Lipophilicity and Solubility: The nature of the substituents also plays a key role in the lipophilicity (logP) and aqueous solubility of the compounds. Replacing the methylsulfanyl group with a more polar functionality like a hydroxyl or an amino group would be expected to increase solubility.

Research on other pyridazine derivatives has shown that the nature and position of substituents are critical for their biological activity. For example, in a series of novel 3,6-disubstituted pyridazine derivatives designed as anticancer agents, specific substitutions were found to be crucial for their inhibitory activity against certain cancer cell lines. nih.govnih.govresearchgate.net

The following table illustrates potential SPR trends:

Structural ModificationExpected Effect on PropertyRationale
Oxidation of -SMe to -SO₂MeIncreased Polarity, Decreased LipophilicityIntroduction of a polar sulfonyl group
Introduction of an aromatic ring at C4Increased Lipophilicity, Potential for π-π stackingAddition of a large, non-polar group
Introduction of a basic amine at C4Increased Aqueous Solubility at low pHFormation of a protonated, charged species

Design Principles for New Scaffolds Based on the this compound Core

The this compound core can be used as a starting point for the design of new chemical scaffolds with tailored properties. Several design principles can be applied to guide the development of novel molecules.

Scaffold Hopping and Bioisosteric Replacement: One approach is to use the pyridazine core as a bioisosteric replacement for other heterocyclic systems known to have desirable biological activities. For example, the pyridazine ring can be considered a bioisostere of a pyrazole (B372694) or a pyridine (B92270) ring, and this "scaffold hopping" can lead to new chemical entities with potentially improved properties. nih.gov

Fragment-Based Drug Design: The this compound core can be considered a molecular fragment that can be grown or linked with other fragments to build more complex molecules. The various functionalization handles on the pyridazine ring provide opportunities for fragment elaboration and linking.

Privileged Scaffolds: Pyridazine and its derivatives are considered privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive compounds. nih.gov By systematically exploring the chemical space around the this compound core, it is possible to identify new privileged structures with a high potential for biological activity.

Diversity-Oriented Synthesis: The synthetic accessibility and the multiple points for diversification make the this compound scaffold suitable for diversity-oriented synthesis. By combining different building blocks and reaction types, a large and diverse library of compounds can be generated for high-throughput screening.

The design of novel 3,6-disubstituted pyridazine derivatives has been successfully employed to develop preclinical anticancer candidates, demonstrating the potential of this scaffold in drug discovery. nih.govnih.govresearchgate.net

Advanced Applications of 3,6 Dimethyl 4 Methylsulfanyl Pyridazine and Its Derivatives Non Clinical Focus

Investigation of Molecular Interactions with Biological Targets (In Vitro Mechanistic Studies)

The unique electronic and structural properties of the pyridazine (B1198779) core make it an effective pharmacophore for interacting with various biological targets. In vitro studies have been instrumental in elucidating the mechanisms behind these interactions.

Pyridazine derivatives have emerged as potent inhibitors of several key enzyme families, particularly protein kinases, which play a crucial role in cellular signaling pathways.

Cyclin-Dependent Kinases (CDKs): A series of 3,6-disubstituted pyridazines has been identified as a novel class of anticancer agents that target Cyclin-Dependent Kinase 2 (CDK2). nih.gov These compounds function as ATP-mimetic kinase inhibitors. acs.org For instance, certain derivatives have demonstrated significant inhibitory activity against CDK4 and CDK6, with Ki values of 1 nM and 34 nM, respectively, for one lead compound. acs.org

Transforming Growth Factor-β Activated Kinase (TAK1): Imidazo[1,2-b]pyridazine derivatives, specifically those with 6-substituted morpholine (B109124) or piperazine (B1678402) groups, have been discovered to inhibit TAK1 at nanomolar concentrations. rsc.org The lead compound from this series, compound 26, showed an IC50 of 55 nM against TAK1, which is more potent than the known TAK1 inhibitor, takinib (B611130) (IC50 of 187 nM). rsc.org Molecular modeling has shown that the oxygen in the cis-dimethylmorpholine component interacts with a conserved lysine (B10760008) residue (Lys-63) in the ATP-binding site of TAK1, which is critical for its kinase activity. rsc.org

c-Jun N-terminal Kinases (JNKs): Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway. nih.gov One compound, 9e, was found to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form in tumors. nih.gov

Other Kinases: Research has also shown that pyridazine-related structures can inhibit other kinases. 6,6'-Dimethyl-3,3'-bipyridazine has been found to exhibit significant inhibitory effects on phosphoinositide 3-kinase alpha (PI3Kα) with IC₅₀ values in the low micromolar range. Additionally, pyrazolopyridine derivatives have been identified as inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov

Table 1: Kinase Inhibition by Pyridazine Derivatives

Derivative Class Target Enzyme Reported Potency (IC₅₀/Kᵢ) Source(s)
3,6-Disubstituted Pyridazines CDK2 Not specified nih.gov
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine CDK4 / CDK6 Kᵢ = 1 nM / 34 nM acs.org
Imidazo[1,2-b]pyridazines TAK1 IC₅₀ = 55 nM rsc.org
3,6-Disubstituted Pyridazines JNK1 Downregulates expression nih.gov
6,6'-Dimethyl-3,3'-bipyridazine PI3Kα Low micromolar IC₅₀

Beyond enzyme inhibition, pyridazine derivatives have been investigated for their ability to bind to and modulate various cell surface and intracellular receptors.

Glutamate (B1630785) Receptors: Molecular docking studies have predicted a high degree of affinity for N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives with specific glutamate receptors. rrpharmacology.ru A high affinity was predicted for the metabotropic mGlu8 receptors, with binding energies ranging from -5.0 to -8.7 kcal/mol. rrpharmacology.ru Similarly, strong binding was predicted for the ionotropic NMDA GluN2B receptors, with binding energies between -8.7 and -11.6 kcal/mol. rrpharmacology.ru

Adenosine (B11128) Receptors: Pyrazolopyridine derivatives have been identified as inhibitors for adenosine receptors, indicating their potential to modulate purinergic signaling pathways. nih.gov

Table 2: Receptor Binding Affinity of Pyridazine Derivatives

Derivative Class Target Receptor Predicted Binding Energy Source(s)
N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides Metabotropic mGlu8 -5.0 to -8.7 kcal/mol rrpharmacology.ru
N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides Ionotropic NMDA GluN2B -8.7 to -11.6 kcal/mol rrpharmacology.ru

The pyridazine nucleus is a feature in some compounds screened for antimicrobial properties.

Antibacterial and Antifungal Activity: The antimicrobial efficacy of 6,6'-Dimethyl-3,3'-bipyridazine has been noted against various pathogens. The proposed mechanism involves the disruption of bacterial membranes, which leads to increased permeability and subsequent cell death. However, another study on novel 3-Chloro-4-carbamoyl-5-aryl-6-methyl-pyridazine N-Oxides found them to be ineffective against a panel of Gram-positive and Gram-negative bacteria and fungi. researchgate.net

Antiprotozoal Activity: While showing limited antibacterial and antifungal action, two compounds from the 3-Chloro-4-carbamoyl-5-aryl-6-methyl-pyridazine N-Oxide series, specifically compounds 7e and 7j, exhibited fairly good activity against Trichomonas vaginalis. researchgate.net

Derivatives of pyridazine are being explored for their potential in agriculture as herbicides and insecticides.

Herbicidal Activity: A series of 4-(3-Trifluoromethylphenyl)pyridazine compounds are noted for their bleaching and herbicidal activities. nih.gov Specifically, novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and evaluated. nih.gov Greenhouse tests revealed that some of these compounds exhibited excellent herbicidal activities, even at low application doses of 7.5 g ha⁻¹. nih.gov The research concluded that a substituted phenoxy group at the 3-position of the pyridazine ring, along with an electron-withdrawing group at the para-position of the benzene (B151609) ring, were crucial for high herbicidal activity. nih.gov

Pest Control: Condensed bicyclic heterocyclene derivatives, including imidazo[1,2-b]pyridazines, have been developed as pest control agents. google.com The development of resistance to existing pesticides is a significant concern, necessitating the discovery of new active ingredients with different modes of action. wsu.edurutgers.edu Pyridazine-based compounds represent a promising area for the development of new pest management solutions.

The most extensively studied application of pyridazine derivatives in non-clinical research is their cytotoxic and antiproliferative effects against various cancer cell lines.

Broad-Spectrum Activity: A wide range of pyridazine derivatives have demonstrated cytotoxic effects. Halogenated derivatives of 6-pyridazinone and 3,6-pyridazinedione (B1590737) were studied on KB and HeLa human tumor cell cultures, with 15 compounds showing ED50 activity values between 0.043-2.8 µg/ml. nih.gov Fused pyridazino-quinazolinone derivatives also showed significant cytotoxicity against melanoma (B16F10) and prostate (PC3) cell lines, particularly after 48 hours of exposure. nih.gov

Breast and Ovarian Cancer: A series of 3,6-disubstituted pyridazines showed excellent to moderate anticancer action against T-47D and MDA-MB-231 breast cancer cell lines, while having a weaker impact on the SKOV-3 ovarian cancer cell line. nih.gov

Leukemia and Endothelial Cells: Derivatives of nih.govrsc.orgnih.govtriazolo[4,3-b]pyridazine inhibited the proliferation of human microvascular endothelial cells (HMEC-1), bovine aortic endothelial cells (BAEC), human cervical carcinoma cells (HeLa), and human breast carcinoma cells (MCF-7). arkat-usa.orgresearchgate.net A highly effective antiproliferative agent, compound 78, demonstrated a GI₅₀ (concentration for 50% inhibition of cell proliferation) of 23 nM against the MV4-11 acute myeloid leukemia cell line. acs.org This inhibition of CDK4/6 by compound 78 led to an accumulation of cells in the G1 phase of the cell cycle. acs.org

Table 3: In Vitro Cytotoxicity of Pyridazine Derivatives Against Various Cell Lines

Derivative Class Cell Line(s) Effect Reported Potency Source(s)
Halogenated 6-pyridazinones KB, HeLa Cytotoxic ED₅₀ = 0.043-2.8 µg/ml nih.gov
3,6-Disubstituted Pyridazines T-47D, MDA-MB-231 (Breast) Antiproliferative IC₅₀ < 100 µM nih.gov
3,6-Disubstituted Pyridazines SKOV-3 (Ovarian) Weak cytotoxicity IC₅₀ > 100 µM nih.gov
Fused Pyridazino-quinazolinones B16F10 (Melanoma), PC3 (Prostate) Cytotoxic Significant at 10-100 µM nih.gov
nih.govrsc.orgnih.govtriazolo[4,3-b]pyridazines HMEC-1, BAEC, HeLa, MCF-7 Antiproliferative Not specified arkat-usa.orgresearchgate.net

Applications in Materials Science and Advanced Functional Molecules

The chemical properties of the pyridazine core extend its utility beyond biological interactions into the realm of materials science. The ability of the nitrogen atoms in the pyridazine ring to coordinate with metal ions makes these compounds valuable as ligands in coordination chemistry and catalysis. For example, 6,6'-Dimethyl-3,3'-bipyridazine serves as a functional ligand, and its coordination with metal ions can enhance reactivity and facilitate a variety of catalytic processes. Furthermore, the pyrazolopyridine core structure is a recognized component in many medicinally important drugs, highlighting its role as a privileged scaffold for the design of advanced functional molecules. nih.gov

Table of Compounds Mentioned

Compound Name/Class
3,6-Dimethyl-4-(methylsulfanyl)pyridazine
3,6-Disubstituted pyridazines
6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines
6,6'-Dimethyl-3,3'-bipyridazine
Pyrazolopyridine derivatives
N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives
3-Chloro-4-carbamoyl-5-aryl-6-methyl-pyridazine N-Oxides
3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives
Halogen derivatives of 6-pyridazinone
Halogen derivatives of 3,6-pyridazinedione
Fused pyridazino-quinazolinones
nih.govrsc.orgnih.govtriazolo[4,3-b]pyridazine derivatives
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives

Exploration of Optical and Electronic Properties

While specific experimental data on the optical and electronic properties of this compound are not extensively documented, the inherent characteristics of the pyridazine ring system, combined with the influence of its substituents, allow for informed predictions of its potential in this arena. The pyridazine core is an electron-deficient aromatic system, a feature that can be finely tuned through substitution.

The methyl groups at the 3 and 6 positions act as electron-donating groups, which can influence the energy levels of the molecular orbitals. The methylsulfanyl group at the 4-position, with its sulfur atom, can participate in π-conjugation and also offers a site for potential oxidation, which would dramatically alter the electronic properties.

The electronic behavior of pyridazine derivatives is crucial in the design of organic electronic materials. For instance, the electron-deficient nature of the pyridazine ring can be harnessed in the development of n-type organic semiconductors. The strategic placement of electron-donating and electron-withdrawing groups allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Further research into the synthesis of functionalized derivatives of this compound could lead to materials with tailored photophysical properties, such as fluorescence or phosphorescence, making them candidates for use as emitters in display technologies or as components in chemical sensors.

Table 1: Computed Properties of a Related Compound - 3,6-Bis(methylthio)pyridazine

PropertyValueSource
Molecular Weight172.3 g/mol nih.gov
XLogP31.9 nih.gov
InChIKeyBCPWVUPUCCLLBA-UHFFFAOYSA-N nih.gov
SMILESCSC1=NN=C(C=C1)SC nih.gov

This data is for a structurally related compound and is provided for comparative purposes.

Ligand Design for Coordination Chemistry and Metal Complexes

The nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, make pyridazine derivatives excellent candidates for use as ligands in coordination chemistry. researchgate.net The arrangement of these nitrogen atoms allows them to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. researchgate.net The substituents on the pyridazine ring play a critical role in modulating the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.

In the case of this compound, the two nitrogen atoms of the pyridazine ring can coordinate to a metal ion. Furthermore, the sulfur atom of the methylsulfanyl group provides an additional coordination site, potentially allowing the molecule to act as a tridentate ligand. This versatility in coordination modes is highly desirable for the construction of complex coordination polymers and metal-organic frameworks (MOFs).

The design of ligands based on the this compound scaffold could lead to the development of novel catalysts, magnetic materials, and luminescent sensors. For example, the formation of complexes with transition metals could result in catalysts for a variety of organic transformations. The ability of the pyridazine bridge to mediate magnetic exchange interactions between metal centers is also of significant interest in the design of molecular magnets. researchgate.net

Table 2: Examples of Pyridazine-Based Ligands in Coordination Chemistry

Ligand TypeMetal IonApplication/FeatureReference
Tridentate Pyridazine LigandsCo, Ni, Zn, CuFormation of ML2 and ML type complexes, demonstrating substituent effects. researchgate.net
Thioether–pyridazine MacrocyclesCu(II), Cu(I)Formation of binuclear copper complexes. researchgate.net
6-Aryl-6H-pyrrolo[3,4-d]pyridazine Derivatives-High-affinity ligands for the alpha(2)delta subunit of voltage-gated calcium channels. nih.gov

Potential as Chemical Probes and Reagents in Organic Synthesis

The reactivity of the pyridazine ring, often characterized by its susceptibility to nucleophilic substitution, makes its derivatives valuable as building blocks in organic synthesis. The presence of a methylsulfanyl group in this compound offers a handle for further functionalization. This group can be oxidized to a sulfoxide (B87167) or a sulfone, which can then act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the 4-position.

This reactivity makes this compound and its derivatives potential chemical probes. A chemical probe is a small molecule that is used to study biological systems. By attaching a fluorescent tag or a reactive group to the pyridazine scaffold, it may be possible to create probes that can be used to label and visualize specific targets within a cell.

Furthermore, the synthesis of various functionalized pyridazines is an active area of research. organic-chemistry.org For instance, methods like the inverse electron demand Diels-Alder reaction are employed to create functionalized pyridazines. organic-chemistry.org The unique substitution pattern of this compound makes it an interesting starting material for the synthesis of more complex heterocyclic systems. The development of synthetic routes to and from this compound could expand the toolbox of organic chemists, enabling the construction of novel molecular architectures with potential applications in materials science and medicinal chemistry.

Future Research Directions and Unexplored Avenues for 3,6 Dimethyl 4 Methylsulfanyl Pyridazine

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridazine (B1198779) derivatives has evolved significantly, with a growing emphasis on sustainable and efficient methodologies. While classical methods often rely on the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648), contemporary research is focused on greener alternatives.

Future synthetic strategies for 3,6-Dimethyl-4-(methylsulfanyl)pyridazine should prioritize sustainability. This includes the exploration of catalytic methods to minimize waste and improve atom economy. For instance, copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have emerged as a powerful tool for constructing the pyridazine core under mild conditions. researchgate.net Investigating the applicability of such methods to starting materials that would yield the desired dimethyl and methylsulfanyl substitution pattern is a promising avenue.

Another area of interest is the use of one-pot multicomponent reactions . These reactions, which combine multiple starting materials in a single synthetic operation, offer significant advantages in terms of efficiency and waste reduction. Designing a convergent one-pot synthesis for this compound from readily available precursors would represent a significant advancement.

Furthermore, flow chemistry presents an opportunity to develop continuous and scalable synthetic processes. The precise control over reaction parameters offered by flow reactors could lead to higher yields and purity, while also enhancing safety, particularly for reactions involving hazardous reagents.

Finally, the development of synthetic routes starting from alternative, renewable feedstocks should be a long-term goal. This aligns with the broader push towards a more sustainable chemical industry.

Table 1: Potential Sustainable Synthetic Approaches for this compound

Synthetic ApproachKey FeaturesPotential Advantages
Copper-Catalyzed Cyclization Utilizes a copper catalyst to promote ring formation. researchgate.netMild reaction conditions, high functional group tolerance.
One-Pot Multicomponent Reaction Combines three or more reactants in a single step.Increased efficiency, reduced waste, and simplified purification.
Flow Chemistry Continuous reaction processing in a microreactor.Enhanced safety, scalability, and process control.
Bio-based Feedstocks Utilization of renewable starting materials.Reduced environmental impact and dependence on fossil fuels.

Expansion of Structure-Activity Relationship (SAR) Studies for Targeted Applications

The biological activities of pyridazine derivatives are profoundly influenced by the nature and position of their substituents. nih.govwikipedia.org A systematic exploration of the structure-activity relationships (SAR) for this compound is crucial for identifying and optimizing its potential applications, particularly in medicinal chemistry.

Future SAR studies should focus on systematically modifying the core structure of this compound and evaluating the impact of these changes on biological activity. Key areas of investigation include:

Modification of the Methyl Groups: Replacing the methyl groups at the 3 and 6 positions with other alkyl, aryl, or functionalized groups will help to probe the steric and electronic requirements for activity at various biological targets.

Variation of the Methylsulfanyl Group: The sulfur atom in the methylsulfanyl group offers a rich handle for chemical modification. Oxidation to the corresponding sulfoxide (B87167) and sulfone, or replacement with other sulfur-containing functionalities, could significantly alter the compound's electronic properties and hydrogen bonding capabilities, thereby influencing its biological interactions.

Introduction of Additional Substituents: The pyridazine ring has other available positions for substitution. Introducing a diverse range of functional groups at these positions will allow for a comprehensive exploration of the chemical space around the core scaffold.

Pharmacophore modeling will be an essential tool in these SAR studies. By identifying the key chemical features responsible for a particular biological activity, pharmacophore models can guide the design of new, more potent, and selective analogs. researchgate.net

Table 2: Proposed Structural Modifications for SAR Studies of this compound

PositionOriginal SubstituentProposed ModificationsRationale
C3 and C6 Methyl (-CH₃)Ethyl, Propyl, Phenyl, Halogenated alkylsTo explore the impact of steric bulk and electronic effects on activity.
C4 Methylsulfanyl (-SCH₃)Methylsulfinyl (-S(O)CH₃), Methylsulfonyl (-S(O)₂CH₃), Amino, AlkoxyTo modulate electronic properties, hydrogen bonding potential, and solubility.
C5 Hydrogen (-H)Halogens, Cyano, Nitro, Small alkyl groupsTo investigate the effect of substitution at the remaining ring position.

Advanced Mechanistic Investigations of Chemical and Biological Interactions

Understanding the precise mechanisms by which this compound interacts with biological targets and participates in chemical reactions is fundamental to its rational design and application.

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. In the context of biological interactions, studies should aim to identify the specific enzymes, receptors, or other biomolecules with which the compound interacts. Techniques such as affinity chromatography , surface plasmon resonance (SPR) , and isothermal titration calorimetry (ITC) can be used to identify binding partners and quantify the thermodynamics of these interactions.

Once a biological target is identified, X-ray crystallography or cryo-electron microscopy (cryo-EM) can provide detailed, atomic-level insights into the binding mode of the compound. This structural information is invaluable for understanding the key interactions that drive affinity and selectivity. For instance, studies on other pyridazine derivatives have shown that the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, playing a crucial role in molecular recognition. nih.gov

From a chemical reactivity perspective, detailed mechanistic studies of reactions involving the methylsulfanyl group are warranted. Investigating the kinetics and intermediates of oxidation, nucleophilic substitution, and other transformations will provide a deeper understanding of the compound's chemical behavior and inform the design of new synthetic methodologies.

Integration with Computational Chemistry for Predictive Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new molecules. The integration of computational methods into the research pipeline for this compound will be essential for its efficient development.

Quantum mechanics (QM) calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of the molecule and its derivatives. This information can help to rationalize experimental observations and guide the design of new compounds with desired properties.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how this compound and its analogs will bind to biological targets. nih.gov These simulations can provide insights into the binding affinity, selectivity, and the conformational changes that occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the drug-likeness and potential toxicity of new derivatives at an early stage of the research process. This can help to identify and deprioritize compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties or toxicity. nih.gov

Exploration of Interdisciplinary Applications Beyond Current Scope

While the primary focus of pyridazine research has traditionally been in medicinal chemistry, the unique properties of these heterocycles make them attractive candidates for a range of interdisciplinary applications. Future research should actively explore the potential of this compound and its derivatives in fields beyond drug discovery.

In agrochemicals , pyridazine derivatives have already found application as herbicides, fungicides, and insecticides. researchgate.netnih.gov The specific substitution pattern of this compound may confer novel bioactivities relevant to crop protection. Screening programs to evaluate its efficacy against various pests and pathogens are therefore warranted.

In materials science , the electron-deficient nature of the pyridazine ring makes it a promising building block for functional organic materials . For example, pyridazine-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) due to their ability to exhibit thermally activated delayed fluorescence (TADF). nih.gov The introduction of the methyl and methylsulfanyl groups could be used to tune the photophysical and electronic properties of such materials. Additionally, the sulfur atom in the methylsulfanyl group could be exploited for coordination to metal centers, opening up possibilities for the development of novel catalysts or sensory materials.

The compound could also serve as a versatile building block in combinatorial chemistry . Its functional handles (the methylsulfanyl group and the potential for further ring substitution) allow for the facile generation of large libraries of diverse molecules for high-throughput screening in various applications.

Table 3: Potential Interdisciplinary Applications of this compound

FieldPotential ApplicationRationale
Agrochemicals Herbicide, Fungicide, InsecticideThe pyridazine core is present in many commercial agrochemicals. researchgate.netnih.gov
Materials Science Organic Light-Emitting Diodes (OLEDs)The pyridazine ring can function as an electron-accepting unit in TADF emitters. nih.gov
Metal-Organic Frameworks (MOFs)The nitrogen and sulfur atoms can act as coordination sites for metal ions.
Combinatorial Chemistry Scaffold for Library SynthesisThe functional groups allow for diverse chemical modifications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.